[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate

Peptide synthesis Amino acid protection Solid-phase synthesis

[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate—more commonly designated DL-aspartic acid dibenzyl ester p-toluenesulfonate (CAS 4079-62-3)—is a doubly benzyl-ester-protected aspartic acid derivative crystallized as its p-toluenesulfonate salt. Both α- and β-carboxyl groups are masked as benzyl esters, while the α-amino group remains as the free amine, stabilized by the tosylate counterion.

Molecular Formula C25H27NO7S
Molecular Weight 485.6 g/mol
Cat. No. B13706269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate
Molecular FormulaC25H27NO7S
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)[NH3+]
InChIInChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)
InChIKeyHLMUYZYLPUHSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Aspartic Acid Dibenzyl Ester p-Toluenesulfonate (CAS 4079-62-3): A Protected Aspartic Acid Building Block with Differentiated Physical Form, Enantiomeric Integrity, and Validated Pharmaceutical Intermediate Utility


[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate—more commonly designated DL-aspartic acid dibenzyl ester p-toluenesulfonate (CAS 4079-62-3)—is a doubly benzyl-ester-protected aspartic acid derivative crystallized as its p-toluenesulfonate salt. Both α- and β-carboxyl groups are masked as benzyl esters, while the α-amino group remains as the free amine, stabilized by the tosylate counterion . This compound class serves as a critical C4 chiral building block in oligopeptide and polypeptide synthesis, and as a key intermediate for β-lactam antibiotics, azetidine-based scaffolds, dipeptide sweeteners, and pharmaceutical agents including HIV-1 maturation inhibitors and selective β3-adrenergic receptor agonists [1]. Unlike the corresponding free base—a viscous oil that crystallizes into diketopiperazine upon standing—the tosylate salt is a high-melting, stable crystalline solid (mp 157–160 °C) that can be weighed and handled reproducibly [1].

Why DL-Aspartic Acid Dibenzyl Ester p-Toluenesulfonate Cannot Be Interchanged with Other Aspartic Acid Esters or Salt Forms


Aspartic acid building blocks bearing different ester protecting groups, N-protection strategies, or counterions are not functionally interchangeable. The free base form of dibenzyl aspartate (CAS 2791-79-9) is a viscous oil that undergoes spontaneous diketopiperazine formation upon storage, rendering it unsuitable for quantitative solid handling [1]. The hydrochloride salt (CAS 6327-59-9) provides a crystalline form but melts at only 124–125 °C—over 30 °C lower than the tosylate salt—and offers no mechanism for enantiomeric purity verification by differential scanning calorimetry . Critically, the enantiomeric integrity of the aspartate backbone is exquisitely sensitive to the esterification solvent: preparations conducted in toluene or benzyl alcohol undergo extensive racemization, producing material with severely depressed melting points (134 °C or 145–147 °C, respectively) that is unsuitable for enantioselective synthesis [1]. The tosylate salt form, when prepared under the optimized cyclohexane protocol, uniquely combines a high-melting crystalline habit with verifiable enantiomeric purity by chiral HPLC and DSC, a combination that neither the free base, the hydrochloride salt, nor the diethyl ester hydrochloride (CAS 16115-68-7) can match [1].

Quantitative Differentiation Evidence for DL-Aspartic Acid Dibenzyl Ester p-Toluenesulfonate vs. Closest Analogs


Physical Form and Thermal Stability: Tosylate Salt vs. Free Base vs. Hydrochloride Salt

The p-toluenesulfonate salt [(S)-1·TsOH] is a high-melting crystalline solid, whereas the corresponding free base [(S)-1] is a viscous oil that spontaneously converts to crystalline diketopiperazine 5 upon standing [1]. The hydrochloride salt (H-Asp(OBzl)-OBzl·HCl, CAS 6327-59-9) is crystalline but melts at 124–125 °C, approximately 33–36 °C lower than the tosylate salt . The diethyl ester hydrochloride analog (CAS 16115-68-7) has a molecular weight of only 225.67 g/mol and lacks the benzyl ester UV chromophore that facilitates HPLC monitoring during peptide synthesis . These differences directly impact weighing accuracy, long-term storage stability, and process analytical technology (PAT) compatibility.

Peptide synthesis Amino acid protection Solid-phase synthesis Crystallinity

Enantiomeric Purity and Racemization Resistance: Cyclohexane Protocol vs. Toluene or Benzyl Alcohol Protocols

When (S)-1·TsOH is prepared via the optimized cyclohexane azeotropic protocol, chiral HPLC analysis of the liberated free base detects no trace of the (R)-enantiomer, corresponding to >99% enantiomeric excess (ee) [1]. In contrast, the identical reaction conducted in toluene yields (S)-1·TsOH with a melting point of only 145–147 °C, indicative of substantial racemate contamination, while the product obtained from benzyl alcohol as solvent melts at 151–152 °C [1]. In a direct comparative experiment, (S)-1·TsOH prepared in toluene exhibited a melting point of 134 °C, consistent with predominantly racemic material [1]. The racemate (RS)-1·TsOH has a well-defined eutectic melting point of 133 °C, while enantiomerically pure (S)-1·TsOH melts at 159 °C, providing a 26 °C melting point depression as a straightforward quality indicator [1].

Chiral purity Racemization Enantiomeric excess Process chemistry

Synthetic Yield and Process Mass Efficiency: One-Pot Cyclohexane Protocol vs. Traditional Recrystallization Protocols

The cyclohexane-based one-pot procedure delivers (S)-1·TsOH as a white crystalline solid in 94% isolated yield without any recrystallization or additional purification step [1]. This contrasts sharply with the benzyl alcohol protocol, which yields 74% crude product that must be recrystallized from water/ethanol (95:5) to achieve acceptable purity, resulting in a final isolated yield of only 41% [1]. The benzene protocol achieves 80–90% yield but employs a Class A carcinogenic solvent [1]. The reproducibility of the cyclohexane protocol was confirmed by two independent repeats on the same 20-gram scale [1].

Process mass intensity Synthetic yield Scalability Green chemistry

DSC-Based Enantiomeric Purity Verification: Enantiopure Tosylate vs. Racemic Tosylate Thermal Signatures

The enantiomeric system of dibenzyl aspartate p-toluenesulfonate forms a conglomerate, as established by identical IR spectra of (S)-1·TsOH and (RS)-1·TsOH and by DSC analysis [1]. The pure enantiomer (S)-1·TsOH exhibits a single sharp melting endotherm at 159 °C with a heat of fusion of 83.5 J/g, while the racemate (RS)-1·TsOH displays a eutectic melting peak at 133 °C [1]. Binary mixtures produce two discrete DSC peaks: the racemate eutectic at 133 °C and the excess enantiomer peak at temperatures increasing with enantiomeric excess [1]. This binary phase diagram, constructed from DSC data fitted to the Schröder–van Laar equation, enables quantitative estimation of enantiomeric purity directly from the DSC trace without requiring chiral chromatography [1]. No analogous thermal QC method exists for the hydrochloride salt or the free base.

Differential scanning calorimetry Enantiomeric purity Quality control Conglomerate phase diagram

Validated Pharmaceutical Intermediate Utility: HIV-1 Maturation Inhibitors and Selective Human β3-Adrenergic Receptor Agonists

L-Aspartic acid dibenzyl ester p-toluenesulfonate salt (CAS 2886-33-1) is specifically documented as the key intermediate in the preparation of betulinic acid derivatives that exhibit potent inhibition of HIV-1, as well as in the synthesis of piperidine-functionalized amides that act as potent and highly selective human β3-adrenergic receptor agonists . These represent two distinct, therapeutically relevant programs targeting viral maturation and metabolic/urinary disorders, respectively, that are not served by generic Fmoc-Asp(OtBu)-OH, Boc-Asp(OBzl)-OH, or other standard SPPS building blocks . The compound's documented use in these specific pharmaceutical syntheses provides procurement justification that general-purpose aspartic acid derivatives cannot claim.

HIV maturation inhibitor Betulinic acid derivative β3-adrenergic agonist Pharmaceutical intermediate

Optimal Procurement and Application Scenarios for DL-Aspartic Acid Dibenzyl Ester p-Toluenesulfonate Based on Quantitative Differentiation Evidence


Large-Scale Synthesis of Enantiomerically Defined Aspartate-Containing Peptides and Chiral Building Blocks

When synthesizing dipeptide PPARγ antagonists, α-chymotrypsin inhibitors, dipeptide sweeteners (e.g., aspartame precursors), or C4 chiral azetidine/β-lactam scaffolds, the enantiomeric purity of the aspartate building block is paramount [1]. The cyclohexane-derived tosylate salt provides 100% ee (chiral HPLC-confirmed) in a 94% one-pot yield without recrystallization, directly supporting scalable, cost-effective manufacturing. Procurement specifications should mandate: CAS 2886-33-1 (L-enantiomer) or CAS 4079-62-3 (DL racemate) as appropriate; mp ≥157 °C (L) or distinct DSC profile (DL); and a supplier-provided chiral HPLC chromatogram or DSC thermogram demonstrating absence of the racemate eutectic at 133 °C [1].

Medicinal Chemistry Synthesis of Betulinic Acid-Derived HIV-1 Maturation Inhibitors

The L-aspartic acid dibenzyl ester tosylate salt is the documented intermediate for constructing betulinic acid derivatives that inhibit HIV-1 maturation . The benzyl ester protection strategy is orthogonal to the triterpenoid carboxylic acid functionality of betulinic acid, enabling selective deprotection by hydrogenolysis without affecting the natural product scaffold. The tosylate salt's free amino group permits direct amide coupling to betulinic acid C-28 carboxyl derivatives. Researchers should specify CAS 2886-33-1 (L-enantiomer, >98% purity) and request a certificate of analysis confirming melting point (157–160 °C) and specific rotation ([α]D +7° to +10°, c=1, CHCl₃) as identity and purity verification .

Synthesis of Piperidine-Based Selective Human β3-Adrenergic Receptor Agonists for Metabolic and Urological Disorders

Piperidine-functionalized amides derived from L-aspartic acid dibenzyl ester serve as potent and highly selective human β3-adrenergic receptor agonists, a class of compounds under investigation for overactive bladder, urinary incontinence, and metabolic disorders [2]. The tosylate salt enables direct coupling of the aspartate scaffold to elaborated piperidine amines without premature carboxyl deprotection. The crystalline nature of the tosylate salt facilitates precise stoichiometric control in amide bond formation, reducing the risk of bis-adduct impurities. For this application, the L-enantiomer tosylate (CAS 2886-33-1) is typically required; procurement should verify enantiomeric purity by chiral HPLC or optical rotation .

Quote Request

Request a Quote for [1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.